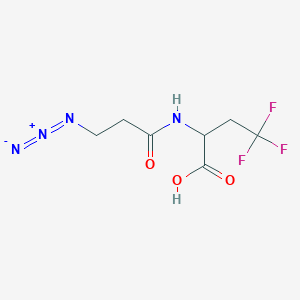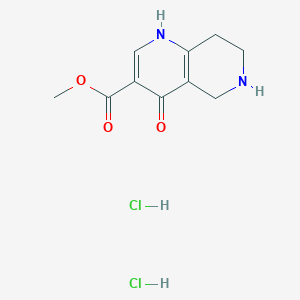
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2193065-21-1 . It has a molecular weight of 281.14 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.14 . Additional properties such as boiling point, melting point, and solubility were not found in the search results.
科学的研究の応用
Synthesis and Antibacterial Activity
The synthesis of naphthyridine derivatives has been extensively explored for their potent antibacterial activities. For instance, compounds with modifications at the naphthyridine moiety have demonstrated enhanced activity against various bacterial strains. The structure-activity relationship studies provide insights into the potential of these compounds as antibacterial agents (Egawa et al., 1984; Santilli et al., 1975).
Spectroscopic and Theoretical Studies
Research into the spectroscopic properties and theoretical analyses of naphthyridine derivatives, including solvatochromism and intramolecular hydrogen bonding, has shed light on their chemical behavior and interactions with solvents. These studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in chemical sensors and molecular probes (Santo et al., 2003).
Inhibition of Enzymatic Activity
Some derivatives have been identified as inhibitors of specific enzymes, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase, highlighting their potential in drug development for diseases like hypercholesterolemia. The identification of active compounds through synthesis and evaluation underscores the role of naphthyridine derivatives in therapeutic agent development (Prugh et al., 1990).
Fluorescent Probes for Disease Diagnosis
Naphthyridine derivatives have been explored as fluorescent probes for β-amyloid, demonstrating high binding affinities and potential application in the molecular diagnosis of Alzheimer’s disease. This research indicates the versatility of these compounds in biomedical applications, including imaging and diagnostics (Fa et al., 2015).
Structural Characterization and Coordination Chemistry
The structural characterization of naphthyridine derivatives, including their coordination with metals, provides foundational knowledge for the development of novel materials and catalysts. Such studies contribute to the understanding of the molecular structure and potential applications in coordination chemistry (Jin et al., 2007).
将来の方向性
The future directions for research on “Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride” and similar compounds could include further exploration of their synthesis methods, reactivity, and potential applications. Given the significant importance of 1,5-naphthyridines in the field of medicinal chemistry due to their wide variety of biological activities , there is potential for future research in these areas.
特性
IUPAC Name |
methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQMCQVYSPEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2577258.png)
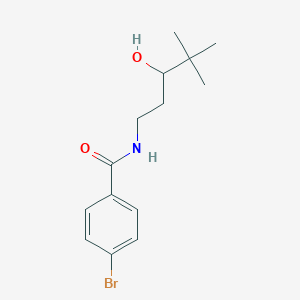
![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)
![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)
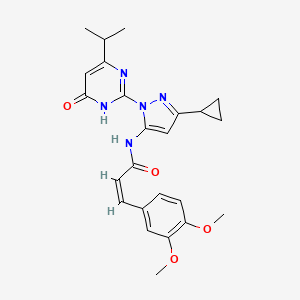
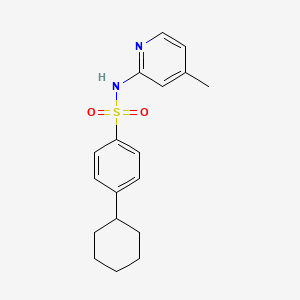
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)

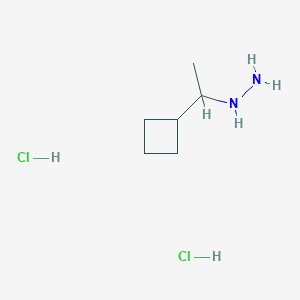
![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
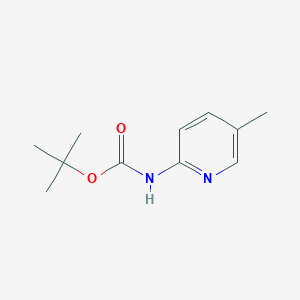
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)
